molecular formula C19H19N3O4 B11479043 4-(furan-2-yl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(furan-2-yl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11479043
M. Wt: 353.4 g/mol
InChI Key: FJSCHHBAOCAPFW-UHFFFAOYSA-N
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Description

4-(FURAN-2-YL)-5-(2-METHOXYETHYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a pyrrolo[3,4-c]pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(FURAN-2-YL)-5-(2-METHOXYETHYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common starting materials might include furan derivatives, methoxyethyl groups, and methoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or methoxy groups.

    Reduction: Reduction reactions could target the pyrazole ring or other functional groups.

    Substitution: Various substitution reactions might occur, especially on the aromatic rings or the pyrazole core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit interesting pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, potentially targeting specific enzymes or receptors in the body.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(FURAN-2-YL)-5-(2-HYDROXYETHYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-(THIOPHEN-2-YL)-5-(2-METHOXYETHYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 4-(FURAN-2-YL)-5-(2-METHOXYETHYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups and ring structures, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

4-(furan-2-yl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C19H19N3O4/c1-24-11-9-22-18(14-4-3-10-26-14)15-16(20-21-17(15)19(22)23)12-5-7-13(25-2)8-6-12/h3-8,10,18H,9,11H2,1-2H3,(H,20,21)

InChI Key

FJSCHHBAOCAPFW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(C1=O)NN=C2C3=CC=C(C=C3)OC)C4=CC=CO4

Origin of Product

United States

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